molecular formula C20H21N9 B15123462 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

Cat. No.: B15123462
M. Wt: 387.4 g/mol
InChI Key: NXHJZSGAKKBSFS-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the piperazine derivative. Common reagents used in these reactions include hydrazine hydrate, primary amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, primary and secondary amines, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrazole and pyridazine compounds .

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is unique due to its combination of pyrazole, pyridazine, and piperazine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds .

Properties

Molecular Formula

C20H21N9

Molecular Weight

387.4 g/mol

IUPAC Name

4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrido[3,4-d]pyrimidine

InChI

InChI=1S/C20H21N9/c1-14-11-15(2)29(26-14)19-4-3-18(24-25-19)27-7-9-28(10-8-27)20-16-5-6-21-12-17(16)22-13-23-20/h3-6,11-13H,7-10H2,1-2H3

InChI Key

NXHJZSGAKKBSFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4C=CN=C5)C

Origin of Product

United States

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